7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
7,7-dimethyl-2-oxo-N-phenylbicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with a similar core structure but different functional groups.
7-oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.
Uniqueness
7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific functional groups and the presence of a phenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-15(2)11-8-9-16(15,13(18)10-11)14(19)17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,19) |
InChI Key |
LPLQAKRBLKWTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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